An In-depth Technical Guide to tert-Butyl Carbamate
An In-depth Technical Guide to tert-Butyl Carbamate
Introduction
tert-Butyl carbamate (B1207046), also known as Boc-amide, is a versatile and widely utilized reagent in organic chemistry.[1][2] Its stability and ease of handling make it an important intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
tert-Butyl carbamate is a white crystalline powder at room temperature.[1] It is valued for its role as a stable source of the tert-butoxycarbonyl (Boc) protecting group, which is fundamental in peptide synthesis and other complex molecule construction.
Table 1: Physicochemical Properties of tert-Butyl Carbamate
| Property | Value | Source(s) |
| CAS Number | 4248-19-5 | [1][2][4] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][5] |
| Molecular Weight | 117.15 g/mol | [1][2][6] |
| Appearance | White crystalline powder / White to slightly yellow needles | [1][4] |
| Melting Point | 105-110 °C | [1][3][4] |
| Boiling Point | ~220 °C (rough estimate) | [3] |
| Density | ~1.127 g/mL (rough estimate) | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, chloroform, methanol; slightly soluble in petroleum ether and water. | [3][4] |
| IUPAC Name | tert-butyl carbamate | [6] |
| Synonyms | Boc-amide, Carbamic acid tert-butyl ester, t-Butoxycarbonylamide | [1][3][4] |
Safety and Handling
Appropriate safety precautions must be observed when handling tert-Butyl carbamate. It is classified as causing serious eye irritation and may cause skin irritation.[4][6]
Table 2: GHS Hazard Information for tert-Butyl Carbamate
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Harmful) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/eye protection/face protection.[4][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Handling should occur in a well-ventilated area.[8]
Applications in Organic Synthesis
The primary application of tert-butyl carbamate is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines. This function is critical in multi-step syntheses, preventing unwanted side reactions of the amine group.
1. N-Boc Protection: The Boc group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While tert-butyl carbamate itself can be used, the more common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).
2. Palladium-Catalyzed Cross-Coupling Reactions: tert-Butyl carbamate serves as an effective ammonia (B1221849) surrogate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[3][4] This method provides a direct route to N-Boc protected anilines, which are valuable intermediates in medicinal chemistry.[3][4]
Caption: Palladium-catalyzed synthesis of N-Boc-protected anilines.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Aryl Halides
This protocol describes a general method for the synthesis of N-Boc-protected anilines using tert-butyl carbamate.[4]
-
Materials:
-
Aryl halide (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, tert-butyl carbamate, cesium carbonate, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-Boc-protected aniline.
-
Protocol 2: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol outlines the widely used method for protecting primary amines, a reaction central to the utility of the Boc group.[9]
-
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., Dichloromethane, THF, or a mixture of Acetone/Water)
-
Base (e.g., Triethylamine (B128534) or Sodium Bicarbonate, if starting with an amine salt)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
If the amine is in the form of a salt (e.g., hydrochloride), add an equivalent of a base like triethylamine to liberate the free amine.
-
Add the di-tert-butyl dicarbonate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If an aqueous workup is necessary, extract the residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting N-Boc protected amine can be purified by column chromatography or recrystallization if needed.
-
Caption: Experimental workflow for N-Boc protection of a primary amine.
Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum of tert-butyl carbamate is characterized by two main signals. A large singlet appears around 1.45-1.50 ppm, corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the two protons of the amine group (-NH₂) also appears in the spectrum.[10]
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for tert-butyl carbamate include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.
-
C=O stretching: A strong absorption band around 1725-1700 cm⁻¹ for the carbonyl group of the carbamate.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the alkyl C-H bonds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Buy Tert butyl Carbamate 4248-19-5 Online [nsrlaboratories.com]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
